Regioselective Radical Alkylation: 2,3-Disubstitution vs. 2,5-Disubstitution Product Divergence
In oxidative free-radical substitution reactions, methyl 3-formyl-1H-pyrrole-2-carboxylate and related 3-formylpyrroles direct alkylation to produce 2,3-disubstituted pyrroles, whereas 2-formylpyrrole analogs yield 2,5-disubstituted products under identical conditions [1]. This regiochemical divergence is kinetically controlled and arises from distinct transition state geometries dictated by the formyl group position [1].
| Evidence Dimension | Regioselectivity outcome in oxidative free-radical substitution |
|---|---|
| Target Compound Data | 2,3-disubstituted pyrrole product (branching ratio predicted and experimentally validated) |
| Comparator Or Baseline | 2-formylpyrrole yields 2,5-disubstituted pyrrole product |
| Quantified Difference | Regiochemical product divergence: 2,3- vs. 2,5-disubstitution connectivity |
| Conditions | Oxidative free-radical substitution at 298 K and atmospheric pressure; rate constants and branching ratios calculated via quantum chemical methods [1] |
Why This Matters
This regiochemical divergence dictates final molecular connectivity—procuring the 3-formyl isomer is mandatory for applications requiring 2,3-substitution patterns rather than 2,5-substitution.
- [1] Iuga, C., Olguín Uribe, S. N., Miranda, L. D., & Vivier-Bunge, A. (2010). Selectivity in radical alkylation of substituted pyrroles. International Journal of Quantum Chemistry, 110(3), 697-705. View Source
